molecular formula C19H21NO3 B2785116 [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate CAS No. 2309797-09-7

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate

Cat. No.: B2785116
CAS No.: 2309797-09-7
M. Wt: 311.381
InChI Key: CYPIOUNWBYAUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Research into similar compounds, such as 2-oxo compounds and their derivatives, has led to the development of various synthetic routes and applications in creating new chemical entities. For example, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate under specific conditions produced diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, leading to the synthesis of acids and their derivatives with potential in various fields (Obydennov et al., 2013). Similarly, solvent-free conditions have been utilized for the synthesis of ethyl 1-oxo (or thioxo)-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates, highlighting a mild, efficient preparation method for certain carboxylates (Meziane, 1998).

Micellization and Polymer Applications

Poly[2-(dimethylamino)ethyl methacrylate] (DMAEMA) has been studied for its micellization behavior and potential applications as polymeric surfactants. This research found that polymers of DMAEMA exhibit critical micelle concentration (CMC) and surface tension properties that are conducive to their use in emulsion polymerization, demonstrating the versatility of 2-oxo-2-(phenethylamino)ethyl derivatives in polymer science (Liu et al., 2004).

Antifungal and Antimicrobial Activities

New phenolic acid derivatives from insect-derived fungi have shown significant antifungal activity against various pathogens, indicating the potential of 2-oxo-2-(phenethylamino)ethyl derivatives in developing new antimicrobial agents. This suggests that such compounds could be vital in creating new pharmaceuticals to combat resistant strains of fungi and bacteria (Ding et al., 2020).

Biomass Conversion and Renewable Chemicals

Studies have explored the conversion of biomass-derived materials into valuable chemicals, demonstrating the role of 2-oxo-2-(phenethylamino)ethyl derivatives in sustainable chemistry. For instance, an efficient route from biomass-derived pinacol and acrolein to o-Xylene, a large-volume chemical, showcases the potential of utilizing such compounds in renewable chemical synthesis, contributing to the development of greener chemical processes (Hu et al., 2017).

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-8-9-17(15(2)12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPIOUNWBYAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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